4-methyl-N-(propan-2-ylsulfamoyl)aniline
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Overview
Description
4-methyl-N-(propan-2-ylsulfamoyl)aniline is an organic compound with the molecular formula C10H15N2O2S It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-methyl group and an isopropylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(propan-2-ylsulfamoyl)aniline typically involves the reaction of 4-methylaniline with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-methylaniline+isopropylsulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(propan-2-ylsulfamoyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-methyl-N-(propan-2-ylsulfamoyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyl-N-(propan-2-ylsulfamoyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropylsulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-methylaniline: Lacks the isopropylsulfamoyl group, making it less versatile in terms of chemical reactivity.
N-isopropylaniline: Lacks the 4-methyl group, which affects its steric and electronic properties.
Sulfanilamide: Contains a sulfonamide group but lacks the 4-methyl and isopropyl groups, leading to different biological activities.
Uniqueness
4-methyl-N-(propan-2-ylsulfamoyl)aniline is unique due to the presence of both the 4-methyl and isopropylsulfamoyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
75103-72-9 |
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Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
4-methyl-N-(propan-2-ylsulfamoyl)aniline |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)11-15(13,14)12-10-6-4-9(3)5-7-10/h4-8,11-12H,1-3H3 |
InChI Key |
PFSDVITULMYQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)NC(C)C |
Origin of Product |
United States |
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